molecular formula C24H21NO B14273069 1,3,3-Triphenyl-3,5,6,6a-tetrahydro-1H-cyclopenta[c][1,2]oxazole CAS No. 137028-99-0

1,3,3-Triphenyl-3,5,6,6a-tetrahydro-1H-cyclopenta[c][1,2]oxazole

Cat. No.: B14273069
CAS No.: 137028-99-0
M. Wt: 339.4 g/mol
InChI Key: REYNTRVSGBFABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Triphenyl-3,5,6,6a-tetrahydro-1H-cyclopenta[c][1,2]oxazole is a complex organic compound with a unique structure that includes a cyclopenta[c][1,2]oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Triphenyl-3,5,6,6a-tetrahydro-1H-cyclopenta[c][1,2]oxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the oxazole ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,3,3-Triphenyl-3,5,6,6a-tetrahydro-1H-cyclopenta[c][1,2]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxazole ring or other functional groups.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1,3,3-Triphenyl-3,5,6,6a-tetrahydro-1H-cyclopenta[c][1,2]oxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials and as a precursor for industrial chemicals.

Mechanism of Action

The mechanism by which 1,3,3-Triphenyl-3,5,6,6a-tetrahydro-1H-cyclopenta[c][1,2]oxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Triphenyl-3,5,6,6a-tetrahydro-1H-cyclopenta[c][1,2]oxazole is unique due to its specific ring system and the presence of three phenyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

137028-99-0

Molecular Formula

C24H21NO

Molecular Weight

339.4 g/mol

IUPAC Name

1,3,3-triphenyl-6,6a-dihydro-5H-cyclopenta[c][1,2]oxazole

InChI

InChI=1S/C24H21NO/c1-4-11-19(12-5-1)24(20-13-6-2-7-14-20)22-17-10-18-23(22)25(26-24)21-15-8-3-9-16-21/h1-9,11-17,23H,10,18H2

InChI Key

REYNTRVSGBFABH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=C1)C(ON2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.